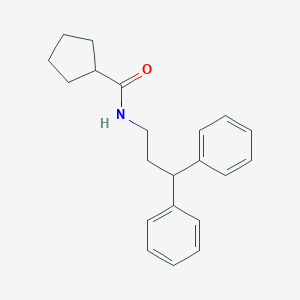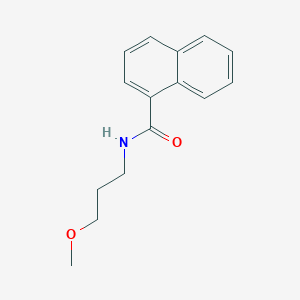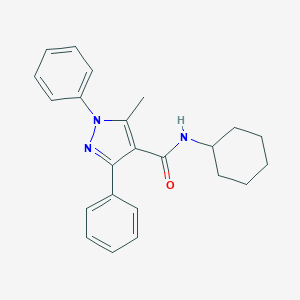
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play a role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, it has been shown to reduce inflammation and inhibit the production of inflammatory cytokines in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is that it has been extensively studied and its activity has been well characterized. This makes it a useful tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions that could be pursued with regards to N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. One area of research that could be explored is the development of more potent analogs of this compound that have improved solubility and bioavailability. In addition, further studies could be conducted to better understand the mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide and to identify other enzymes or pathways that it may target. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential anti-cancer or anti-inflammatory agent in humans.
Conclusion
In conclusion, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have significant potential as a tool for investigating cancer cell growth and inflammation, as well as a potential anti-cancer or anti-inflammatory agent in humans.
Métodos De Síntesis
The synthesis of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridinylpotassium. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the desired product, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,14,15,16) |
Clave InChI |
AJZCATDIDCDYBY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)